Methylboroxine
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Overview
Description
Preparation Methods
Methylboroxine can be synthesized through several methods. One common synthetic route involves heating trimethylborane (B(CH₃)₃) with boron trioxide (B₂O₃) in a sealed tube . The reaction conditions typically require high temperatures and strict exclusion of moisture due to the hygroscopic nature of boron trioxide. Another method involves the reaction of carbon monoxide with diborane (B₂H₆) in the presence of lithium borohydride (LiBH₄) as a catalyst .
Chemical Reactions Analysis
Methylboroxine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Common reagents used in these reactions include palladium catalysts, carbon monoxide, and lithium borohydride. The major products formed from these reactions are boronic acids, boranes, and methylated aromatic compounds .
Scientific Research Applications
Methylboroxine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methylboroxine involves its ability to form stable complexes with various substrates. In the Suzuki-Miyaura coupling reaction, for example, this compound acts as a methylating agent by transferring a methyl group to the aromatic halide in the presence of a palladium catalyst . The molecular targets and pathways involved in these reactions include the activation of C-H bonds and the formation of boron-carbon bonds.
Comparison with Similar Compounds
Methylboroxine is unique among boroxines due to its specific structure and reactivity. Similar compounds include:
Trithis compound: Another methyl-substituted boroxine with similar reactivity but different physical properties.
Triphenylboroxine: A phenyl-substituted boroxine with distinct reactivity and applications in organic synthesis.
Cyclotriboroxane: The parent boroxine compound with a simpler structure and different reactivity profile.
This compound’s uniqueness lies in its ability to act as a versatile methylating agent and its applications in various fields of research and industry.
Properties
CAS No. |
89596-56-5 |
---|---|
Molecular Formula |
CH3B3O3 |
Molecular Weight |
95.5 g/mol |
InChI |
InChI=1S/CH3B3O3/c1-4-6-2-5-3-7-4/h1H3 |
InChI Key |
QYBTUFPDFJBKQW-UHFFFAOYSA-N |
Canonical SMILES |
[B]1O[B]OB(O1)C |
Origin of Product |
United States |
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